

Application Notes and Protocols: Assessing P-glycoprotein Function with ^{99m}Tc-Sestamibi Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *^{99m}Tc-Sestamibi*

Cat. No.: *B1243785*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs.[1][2] Functional imaging with Technetium-99m Sestamibi (**^{99m}Tc-Sestamibi**), a well-established substrate of P-gp, provides a non-invasive method to assess P-gp activity in vivo and in vitro.[3][4] These application notes provide detailed protocols for utilizing **^{99m}Tc-Sestamibi** imaging to evaluate P-gp function, aiding in drug development and research into MDR.

Principle of the Assay

^{99m}Tc-Sestamibi is a lipophilic cation that passively diffuses into cells.[5] In cells expressing P-gp, the tracer is actively effluxed, leading to lower intracellular accumulation. Inhibition of P-gp function results in increased intracellular retention of **^{99m}Tc-Sestamibi**. By quantifying the uptake and washout of **^{99m}Tc-Sestamibi**, the functional activity of P-gp can be assessed. This can be achieved in cell cultures, animal models, and human clinical studies.[3][4]

Data Presentation

Table 1: In Vitro P-gp Inhibition Assay using ^{99m}Tc-Sestamibi in Caco-2 Cells

Compound	IC50 (μM) of P-gp Inhibition
Itraconazole	0.499
Digoxin	7.055
Verapamil	Not explicitly quantified in the provided search results
Cyclosporine A	Not explicitly quantified in the provided search results
Risperidone	>100

Data synthesized from a study evaluating P-gp inhibitors using a ^{99m}Tc-Sestamibi uptake assay in Caco-2 cells.[\[6\]](#)[\[7\]](#)

Table 2: In Vivo Effect of P-gp Modulation on ^{99m}Tc-Sestamibi Biodistribution in Mice

Genotype/Treatment	Renal Clearance (CL _{urine,kidney}) Reduction (%)	Biliary Clearance (CL _{bile,liver}) Reduction (%)
Abcb1a/b(+/-) mice	36	47
Abcb1a/b(-/-) mice	83	79

Data from a study comparing ^{99m}Tc-Sestamibi clearance in wild-type and P-gp knockout mice.[\[4\]](#)

Table 3: Effect of P-gp Inhibitor (XR9576) on ^{99m}Tc-Sestamibi Accumulation in Cancer Patients

Tissue	Mean Change in 99mTc-Sestamibi Accumulation (AUC)
Liver	+128%
Tumor	+36% to +263% (in 8 of 13 patients with visible tumors)

AUC: Area Under the Curve. Data from a Phase I clinical trial of the P-gp inhibitor XR9576 (Tariquidar).[8]

Experimental Protocols

In Vitro P-glycoprotein Function Assay

This protocol details an in vitro assay to screen for P-gp inhibitors using a cell line with high P-gp expression, such as Caco-2.

Materials:

- Caco-2 cells
- Cell culture medium and supplements
- **99mTc-Sestamibi**
- Test compounds (potential P-gp inhibitors)
- Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporine A)
- Phosphate-buffered saline (PBS)
- Gamma counter

Protocol:

- Cell Culture: Culture Caco-2 cells to confluence in appropriate flasks or plates.
- Compound Incubation:

- Prepare serial dilutions of the test compounds and the positive control in culture medium.
- Remove the culture medium from the cells and wash with PBS.
- Add the medium containing the test compounds or controls to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
- Radiotracer Uptake:
 - Add **99mTc-Sestamibi** to each well at a final concentration of approximately 1 µCi/mL.
 - Incubate for 60 minutes at 37°C.
- Washing:
 - Remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiotracer.
- Cell Lysis and Counting:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysate to counting tubes.
 - Measure the radioactivity in each sample using a gamma counter.
- Data Analysis:
 - Normalize the counts to the protein concentration in each sample.
 - Calculate the percentage of **99mTc-Sestamibi** uptake relative to the untreated control.
 - Determine the IC50 value for each test compound by plotting the percentage of uptake against the compound concentration.

In Vivo P-glycoprotein Function Assessment in Animal Models

This protocol describes a method to assess P-gp function in vivo using rodent models and SPECT imaging.

Materials:

- Rodent model (e.g., rats, wild-type mice, P-gp knockout mice)
- **99mTc-Sestamibi**
- P-gp inhibitor (optional, for modulation studies)
- Anesthesia (e.g., isoflurane)
- SPECT (Single Photon Emission Computed Tomography) scanner
- Gamma counter (for biodistribution studies)

Protocol:

- Animal Preparation: Anesthetize the animal using isoflurane.
- Radiotracer Administration: Administer a bolus injection of **99mTc-Sestamibi** (e.g., 20 MBq for rats) via a tail vein catheter.[3]
- SPECT Imaging:
 - Position the animal in the SPECT scanner.
 - Acquire dynamic or static images at multiple time points (e.g., 0.5, 1, 2, and 3 hours post-injection).[3]
- Image Analysis:
 - Reconstruct the SPECT images.
 - Draw regions of interest (ROIs) over organs of interest (e.g., liver, kidneys, brain, tumor).
 - Generate time-activity curves for each ROI to assess the uptake and washout of the radiotracer.

- Biodistribution Study (optional):
 - At the end of the imaging session, euthanize the animal.
 - Excise organs of interest.
 - Weigh the organs and measure the radioactivity using a gamma counter.
 - Calculate the percentage of injected dose per gram of tissue (%ID/g).
- P-gp Inhibition Study (optional):
 - Administer a P-gp inhibitor prior to the injection of **99mTc-Sestamibi**.
 - Compare the radiotracer uptake and biodistribution with and without the inhibitor to determine the effect on P-gp function.

Clinical Protocol for Assessing P-gp Function

This outlines a general protocol for assessing P-gp function in patients, for example, to predict chemotherapy response.

Materials:

- **99mTc-Sestamibi**
- SPECT or SPECT/CT scanner
- P-gp modulator (e.g., Tariquidar)[8]

Protocol:

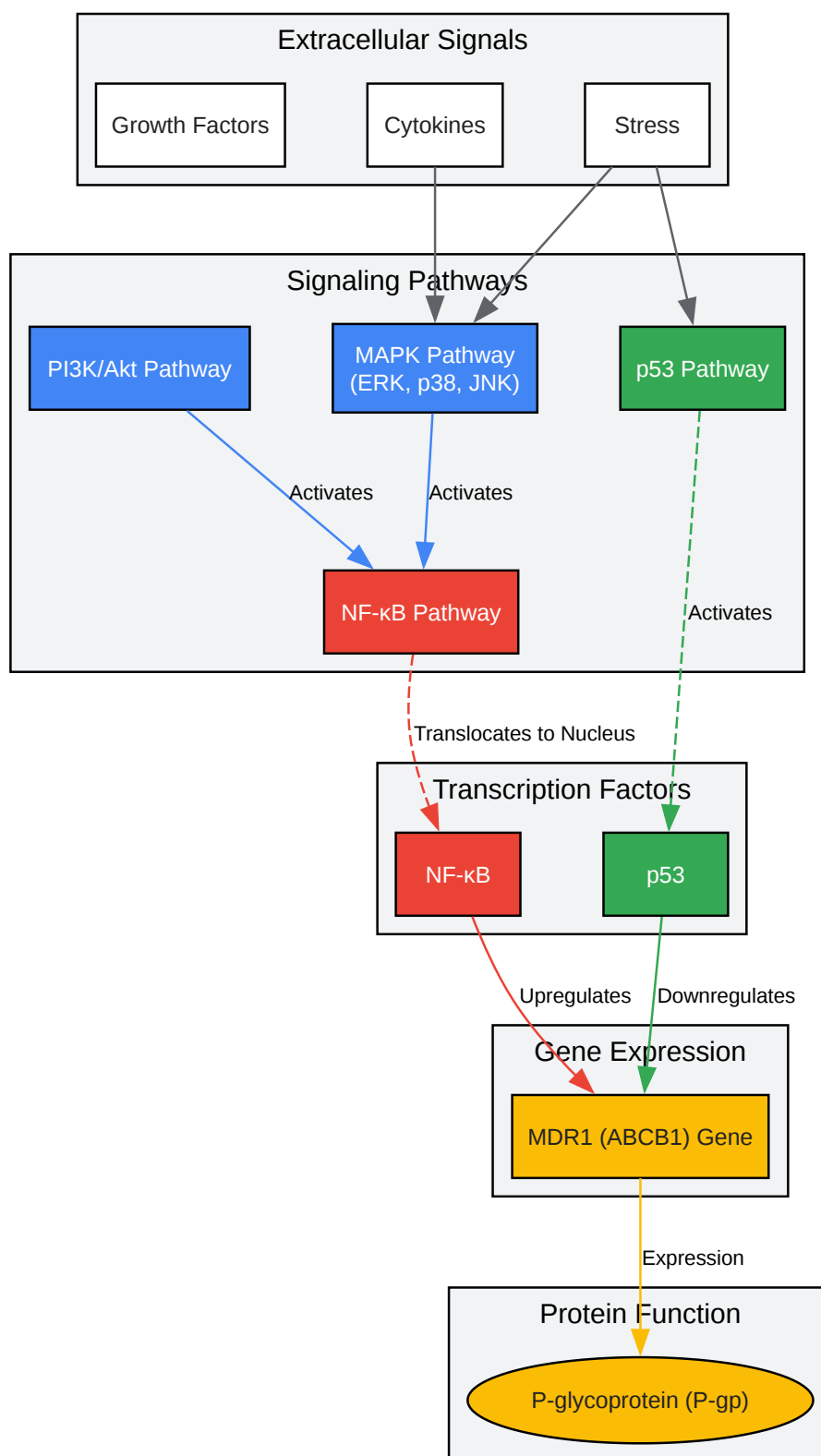
- Baseline Imaging:
 - Administer a standard dose of **99mTc-Sestamibi** to the patient.
 - Perform SPECT or SPECT/CT imaging at defined time points (e.g., early and delayed imaging) to assess baseline tracer uptake and washout in the tumor and organs of interest (e.g., liver).

- P-gp Modulation:
 - Administer a P-gp modulating agent. The timing and dose will be specific to the agent being used. For example, a second scan can be performed 1-3 hours after the administration of the P-gp inhibitor.[\[8\]](#)
- Post-Modulation Imaging:
 - Repeat the **99mTc-Sestamibi** administration and SPECT/SPECT/CT imaging protocol.
- Data Analysis:
 - Compare the uptake and washout rates of **99mTc-Sestamibi** in the tumor and other tissues before and after the administration of the P-gp modulator.
 - An increase in tracer retention in the tumor after P-gp inhibition suggests functional P-gp activity at baseline.

Visualization of Pathways and Workflows

P-glycoprotein Signaling Pathways

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to overcome multidrug resistance.

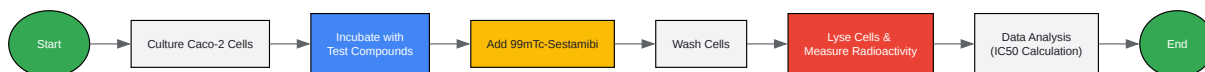


[Click to download full resolution via product page](#)

Caption: Key signaling pathways regulating P-glycoprotein expression.

Experimental Workflow for In Vitro P-gp Inhibition Assay

A visual representation of the steps involved in the in vitro assessment of P-gp inhibitors.

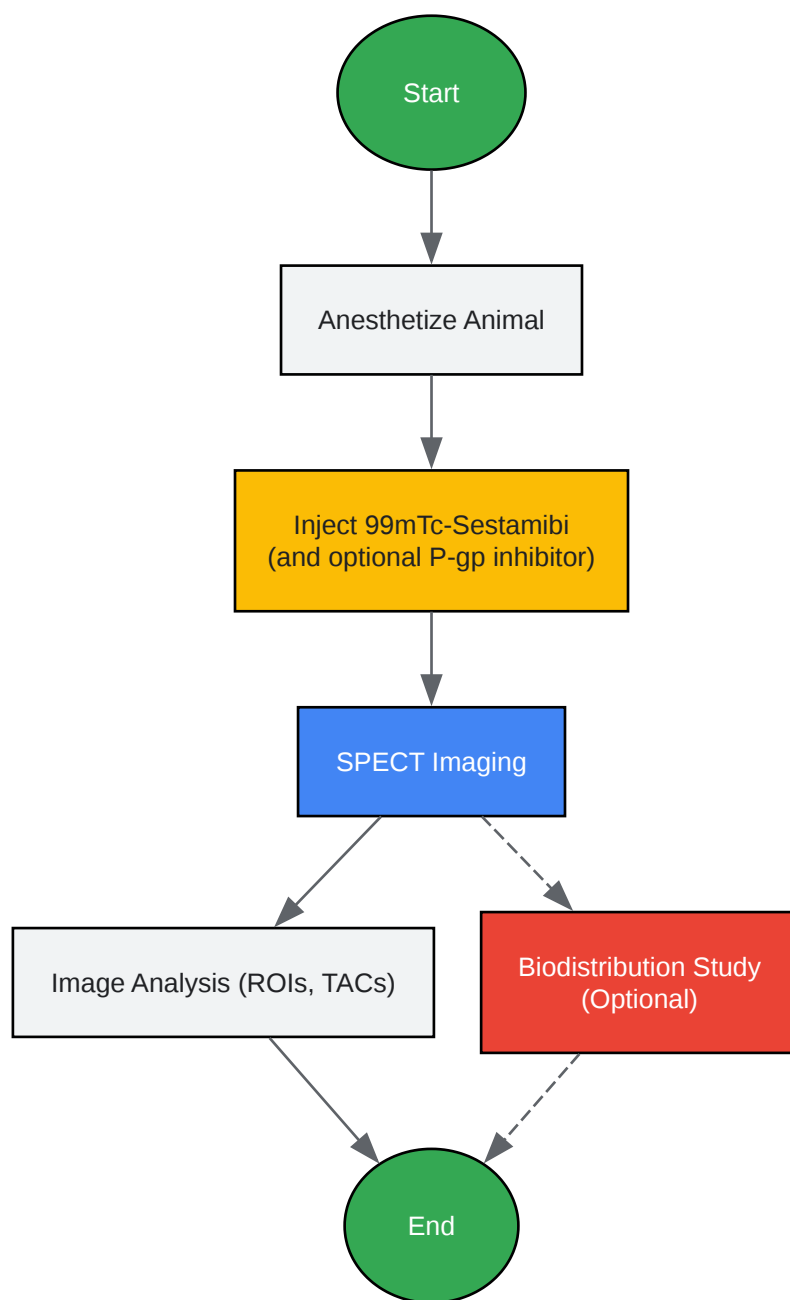


[Click to download full resolution via product page](#)

Caption: Workflow for in vitro P-gp inhibition assay.

Experimental Workflow for In Vivo P-gp Assessment in Animal Models

This diagram illustrates the key stages of an in vivo P-gp functional imaging study in animals.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo P-gp assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 99mTc-sestamibi is a substrate for P-glycoprotein and the multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of P-glycoprotein activity in endotoxemic rats by 99mTc-sestamibi imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance and Sensitivity of [99mTc]Tc-sestamibi Compared with Positron Emission Tomography Radiotracers to Measure P-glycoprotein Function in the Kidneys and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein versus MRP1 on transport kinetics of cationic lipophilic substrates: a comparative study using [99mTc]sestamibi and [99mTc]tetrafosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 7. In vitro and in silico evaluation of P-glycoprotein inhibition through 99m Tc-methoxyisobutylisonitrile uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased 99mTc-sestamibi accumulation in normal liver and drug-resistant tumors after the administration of the glycoprotein inhibitor, XR9576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing P-glycoprotein Function with 99mTc-Sestamibi Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243785#assessing-p-glycoprotein-function-with-99mtc-sestamibi-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com